molecular formula C14H14N4O4S2 B601286 (6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid CAS No. 79350-10-0

(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Cat. No. B601286
CAS RN: 79350-10-0
M. Wt: 366.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid, is the impurity of Cefdinir , a Cephalosporin antibiotic structurally similar to Cefixime. It can be used to treat infections caused by several Gram-negative and Gram-positive bacteria.

Scientific Research Applications

Chemical and Physicochemical Applications

The compound is used in the study of peptides, especially in peptide synthesis. Incorporating specific amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) into peptides allows for detailed analysis of the peptide's backbone dynamics and secondary structure. This is due to TOAC's rigid character and its attachment to the peptide backbone via a peptide bond. Techniques such as EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR have been utilized in these studies. Specifically, TOAC has proven valuable in investigating peptide secondary structure, interactions with membranes, and peptide-protein and peptide-nucleic acid interactions. It has also been a useful probe for paramagnetic relaxation enhancement NMR studies of the interaction of labeled peptides with proteins, suggesting its increasing applications in future research (Schreier et al., 2012).

Applications in Biochemistry and Molecular Biology

Carboxylic acids, including the compound in discussion, are vital in biochemistry, especially due to their role as inhibitors in biocatalyst systems. Understanding their inhibitory mechanisms on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for designing metabolic engineering strategies to increase microbial robustness. This is significant in the production of biorenewable fuels and chemicals, as these carboxylic acids become inhibitory at concentrations below the desired yield and titer. The detailed study of their impact on cell membrane integrity, microbial internal pH, and metabolic processes is essential in developing strategies for enhanced industrial performance (Jarboe et al., 2013).

Medicinal Chemistry and Drug Development

The compound is involved in the development of novel therapeutic agents, particularly in the synthesis of benzofused thiazole derivatives. These derivatives have shown significant potential as antioxidant and anti-inflammatory agents. The study highlights the importance of these derivatives in medicinal chemistry, indicating their role as lead molecules for the design and development of various therapeutic agents. The effectiveness of these compounds against different reactive species and their potential binding models in the anti-inflammatory active site have been elaborately studied, suggesting their significant role in the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).

properties

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S2/c1-2-6-4-23-12-9(11(20)18(12)10(6)13(21)22)17-8(19)3-7-5-24-14(15)16-7/h2,5,9,12H,1,3-4H2,(H2,15,16)(H,17,19)(H,21,22)/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWIRMONYCAJIS-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12818023

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 3
(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 5
(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 6
(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

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